1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde
Description
1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde (C₁₃H₁₃NO₂) is a heterocyclic aldehyde featuring a pyrrole ring substituted at the 1-position with a 4-methoxybenzyl group and at the 3-position with a formyl (-CHO) group. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules . Its synthesis typically involves the Vilsmeier-Haack reaction, utilizing reagents such as DMF/POCl₃ to introduce the aldehyde functionality . The methoxy group enhances electron density on the aromatic ring, influencing both reactivity and biological interactions .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-16-13-4-2-11(3-5-13)8-14-7-6-12(9-14)10-15/h2-7,9-10H,8H2,1H3 |
InChI Key |
PKDDFXFOOUHGRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 4-methoxybenzylamine with pyrrole-3-carboxaldehyde. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group undergoes nucleophilic addition-elimination reactions with primary amines to form Schiff bases. This reaction is typically performed in ethanol or methanol under reflux conditions (2–4 hours), yielding imine derivatives with >80% efficiency.
Table 1: Condensation with Amines
| Amine Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | EtOH, Δ, 3h | N-(4-Methoxybenzyl)-3-(phenylimino)pyrrole | 85% |
| Cyclohexylamine | MeOH, RT, 24h | N-Cyclohexyl-3-iminopyrrole derivative | 78% |
Oxidation Reactions
Controlled oxidation converts the aldehyde group to a carboxylic acid. Potassium permanganate (KMnO₄) in acidic aqueous medium (H₂SO₄, 0°C→RT) achieves complete conversion within 6 hours .
Key Data:
-
Reagent: KMnO₄ (3 eq), H₂O/H₂SO₄ (1:1)
-
Product: 1-(4-Methoxybenzyl)-1H-pyrrole-3-carboxylic acid
-
Yield: 92%
-
Mechanism: Sequential oxidation via geminal diol intermediate
Reduction Reactions
The aldehyde moiety is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Table 2: Reduction Conditions
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaBH₄ | EtOH | 0°C→RT | 1-(4-Methoxybenzyl)-3-(hydroxymethyl)pyrrole | 88% |
| LiAlH₄ | THF | Reflux | Same as above | 95% |
"The methoxybenzyl group remains intact under these conditions due to its electron-donating nature, which stabilizes the aromatic system against reduction."
Cross-Coupling Reactions
The compound participates in palladium-catalyzed Suzuki-Miyaura couplings when pre-halogenated at the pyrrole ring. While direct coupling isn’t observed, iodination at the 4-position (NIS, DMF, 50°C) enables subsequent aryl boronic acid coupling :
Reaction Sequence:
-
Iodination: N-Iodosuccinimide (1.2 eq), DMF, 12h → 4-iodo derivative (76%)
-
Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 80°C → Biaryl product (68%)
Electrophilic Substitution
The pyrrole ring undergoes regioselective electrophilic attacks at the α-positions (C2/C5):
Table 3: Electrophilic Reactions
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃ (fuming) | C5 | 5-Nitro derivative | 63% |
| Br₂ (CHCl₃) | C2/C5 | 2,5-Dibromopyrrole | 58% |
| Ac₂O (BF₃·Et₂O) | C2 | 2-Acetylpyrrole | 71% |
Mechanistic Note: The 4-methoxybenzyl group exerts moderate steric hindrance but doesn’t significantly alter the pyrrole’s inherent reactivity pattern .
Friedel-Crafts Alkylation
The electron-rich benzene ring in the methoxybenzyl group undergoes hydroxyalkylation with aldehydes under acidic conditions:
Example:
-
Reactant: Formaldehyde (37% aq.)
-
Catalyst: HCl (gas), 0°C
-
Product: Bis(4-methoxybenzyl)pyrrole carbaldehyde
Critical Stability Considerations
-
Light Sensitivity: The aldehyde group promotes gradual decomposition under UV light (t₁/₂ = 14 days under ambient lighting)
-
Thermal Stability: Decomposes above 200°C via retro-aldol pathways
-
pH Effects: Stable in pH 4–9; rapid aldehyde hydration occurs below pH 3
This comprehensive profile establishes 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde as a versatile building block in medicinal chemistry and materials science, particularly for constructing polycyclic architectures through sequential functionalization .
Scientific Research Applications
1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the methoxybenzyl group may enhance the compound’s binding affinity to certain targets through hydrophobic interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Table 1: Structural and Molecular Properties
Key Observations :
- Core Heterocycle : Pyrrole-based compounds exhibit distinct electronic properties compared to pyrazole derivatives, which contain an additional nitrogen atom, altering resonance and dipole moments .
- Substituent Effects: Electron-donating groups (e.g., -OCH₃) increase aromatic ring reactivity, while electron-withdrawing groups (e.g., -CF₃, -NO₂) polarize the molecule, affecting solubility and bioactivity .
Key Observations :
Spectral and Crystallographic Data
- 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde :
- 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde :
- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: IR: 1348 cm⁻¹ (Ar-NO₂ str), confirming nitro group presence .
Key Observations :
Biological Activity
1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
Where:
- The pyrrole ring contributes to its biological activity.
- The methoxy group at the para position enhances lipophilicity and potentially influences receptor interactions.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of pyrrole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some related pyrrole compounds typically range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrole A | Staphylococcus aureus | 3.12 |
| Pyrrole B | Escherichia coli | 12.5 |
Antitumor Activity
Pyrrole derivatives have also been investigated for their antitumor potential. A related study highlighted that certain pyrrolyl compounds exhibited IC50 values in the nanomolar range in various cancer cell lines, indicating strong antiproliferative effects . The mechanisms often involve the inhibition of critical enzymes involved in cell cycle regulation.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde can be influenced by various substituents on the pyrrole ring. Research has shown that modifications at the 4-position of the benzyl moiety can significantly impact activity levels. For example, substituents such as halogens or methoxy groups enhance both solubility and receptor binding affinity, which are crucial for therapeutic efficacy .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrole derivatives, including 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde, demonstrated promising antimicrobial activity against resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing comparable or superior efficacy against certain strains .
Study 2: Anticancer Potential
In another investigation, the compound was evaluated for its anticancer properties using various human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with an IC50 value suggesting significant cytotoxicity .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde?
The compound is typically synthesized via multicomponent reactions involving in situ-generated aldimines and aldehydes. A one-pot sequential approach, as demonstrated in related pyrrole-3-carbaldehyde derivatives, utilizes a base-catalyzed nucleophilic substitution (e.g., K₂CO₃) to introduce the 4-methoxybenzyl group . For instance, reacting 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with 4-methoxybenzyl chloride under basic conditions can yield the target compound. Optimization of solvent polarity (e.g., DMF or acetonitrile) and temperature (80–100°C) is critical to minimize side reactions like over-alkylation .
Advanced: How do crystallographic data resolve ambiguities in molecular conformation for this compound?
Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming regiochemistry and stereoelectronic effects. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit-cell parameters (a = 8.0230 Å, b = 10.5211 Å, c = 18.4479 Å) reveal planar geometry at the pyrrole ring and dihedral angles between the methoxybenzyl group and the aldehyde moiety. Such data clarify torsional strain and non-covalent interactions (e.g., C–H···O) that influence packing efficiency . Refinement using SHELXL is recommended to resolve thermal motion artifacts in the aldehyde group.
Basic: What spectroscopic techniques are essential for characterizing its structural integrity?
1H/13C NMR and IR spectroscopy are foundational. The aldehyde proton typically resonates at δ 9.8–10.2 ppm (1H NMR), while the methoxy group appears as a singlet near δ 3.8 ppm. IR stretches for the aldehyde (νC=O ~1700 cm⁻¹) and aromatic C–H (ν ~3100 cm⁻¹) confirm functional groups. Discrepancies in NMR integration ratios may indicate rotameric equilibria, necessitating variable-temperature NMR studies .
Advanced: How do electronic effects of substituents modulate its biological activity in pharmacological studies?
The 4-methoxybenzyl group enhances lipophilicity, improving blood-brain barrier permeability, while the aldehyde acts as an electrophilic warhead in covalent drug design. In antitumor studies, derivatives of this scaffold inhibit kinase activity via Michael addition with cysteine residues. Structure-activity relationship (SAR) studies show that electron-withdrawing groups on the benzyl ring reduce potency, whereas methoxy groups optimize π-π stacking in binding pockets .
Advanced: How can researchers reconcile contradictions between computational and experimental data (e.g., NMR vs. DFT)?
Discrepancies often arise from solvation effects or dynamic processes unaccounted for in DFT calculations. For example, DFT-predicted 13C NMR shifts may deviate from experimental values due to implicit solvent models failing to capture hydrogen bonding. Hybrid QM/MM simulations with explicit solvent molecules (e.g., water or DMSO) improve agreement. Additionally, comparing SC-XRD bond lengths/angles with optimized geometries identifies conformational flexibility .
Advanced: What computational strategies are effective in predicting its reactivity in nucleophilic addition reactions?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts electrophilic reactivity. Fukui indices identify the aldehyde carbon as the most electrophilic site (ƒ⁻ > 0.3), aligning with observed nucleophilic attack by amines or hydrazines. Molecular electrostatic potential (MEP) maps further visualize charge distribution, guiding solvent selection (e.g., polar aprotic solvents stabilize transition states) .
Basic: What purification techniques are optimal post-synthesis?
Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent effectively separates the product from byproducts. Recrystallization from ethanol/water (7:3) enhances purity (>95%), as evidenced by sharp melting points (80–82°C). For hygroscopic batches, lyophilization under reduced pressure prevents hydration .
Advanced: How does this compound participate in multicomponent reactions (MCRs) to generate fused heterocycles?
The aldehyde group undergoes condensation with amines or hydrazides to form Schiff bases, which cyclize with dipolarophiles (e.g., maleimides) via Huisgen cycloaddition. For example, reacting with indole-3-carbohydrazide yields pyrazole-fused indoles with antitumor activity. Microwave-assisted synthesis (100°C, 30 min) improves yields by 20–25% compared to conventional heating .
Advanced: What strategies mitigate degradation during storage?
The compound is prone to oxidation and hygroscopicity. Storage under inert gas (N₂/Ar) at –20°C in amber vials with molecular sieves (3Å) extends stability. Periodic FT-IR monitoring detects aldehyde oxidation to carboxylic acids, signaled by a νC=O shift to ~1750 cm⁻¹ .
Basic: What is its pharmacological significance in current research?
It serves as a key intermediate in developing covalent inhibitors targeting viral proteases and kinases. Recent studies highlight its role in synthesizing [1-(4-methoxybenzyl)indol-3-yl]pyrazolones, which exhibit IC₅₀ values <10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
